6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthesis would depend on the specific reagents and conditions used. Unfortunately, without more specific information or context, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and phenyl) suggests that the molecule may have regions of delocalized electrons, which could impact its chemical behavior .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The furan ring, for example, is an aromatic ether, and could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, and the oxygen in the furan ring could potentially allow for hydrogen bonding .Scientific Research Applications
Biological Activity of Indazoles
Indazoles, including compounds similar to 6-(5-methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, are known for their varied biological activities. A study by Usova, Lysenko, and Krapivin (2000) explored the synthesis and biological activity of 4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one, a compound with a structure resembling the one (Usova, Lysenko, & Krapivin, 2000).
Antiapoptotic Properties
1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives, related to the compound of interest, were investigated for their antiapoptotic properties, particularly in the treatment of sepsis and septic shock. Lien et al. (2002) identified that these derivatives are effective inhibitors of sodium nitroprusside-induced vascular smooth muscle cell apoptosis, suggesting their potential as therapeutic agents for sepsis (Lien et al., 2002).
Crystal Structure Analysis
The crystal structure of a related compound, 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole, was analyzed by Sopková-de Oliveira Santos et al. (2000). This study provided insights into the molecular arrangement and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Sopková-de Oliveira Santos et al., 2000).
Tautomerism Studies
A computational study by Pérez Medina, López, and Claramunt (2006) on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including compounds similar to the one , was conducted. This study is critical for understanding the chemical properties and reactivity of these compounds (Pérez Medina, López, & Claramunt, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(5-methylfuran-2-yl)-3-phenyl-1,5,6,7-tetrahydroindazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)18(20-19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZPXSHARFKNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C(=O)C2)C(=NN3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161046 | |
Record name | 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-41-6 | |
Record name | 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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